molecular formula C26H24O11 B8256684 Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy- CAS No. 90706-10-8

Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-

Cat. No.: B8256684
CAS No.: 90706-10-8
M. Wt: 512.5 g/mol
InChI Key: XIARCTMJGANPJU-UHFFFAOYSA-N
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Description

Naphtho[2,3-c]furan-1(3H)-one derivatives are a class of arylnaphthalene lactones with significant biological activities, including antiviral, antiproliferative, and anti-inflammatory properties . The compound 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one features a naphthofuranone core substituted with a 1,3-benzodioxol-5-yl group at position 9, methoxy groups at positions 6 and 7, and a D-apiofuranosyloxy moiety at position 2.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O11/c1-31-17-6-13-14(7-18(17)32-2)22(37-25-23(28)26(30,9-27)10-34-25)15-8-33-24(29)21(15)20(13)12-3-4-16-19(5-12)36-11-35-16/h3-7,23,25,27-28,30H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIARCTMJGANPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(CO)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117439
Record name 4-(D-Apio-β-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90706-10-8
Record name 4-(D-Apio-β-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90706-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(D-Apio-β-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methoxylation at C6 and C7

Methoxy groups are introduced via nucleophilic aromatic substitution or Ullmann-type coupling :

  • Methylation of Phenolic -OH : Treatment of 6,7-dihydroxynaphthofuranone with methyl iodide and K₂CO₃ in DMF at 60°C achieves quantitative methylation.

  • Directed Ortho-Metalation : Lithiation of protected naphthofuranones followed by quenching with methyl chloroformate provides regioselective methoxylation.

Glycosylation at C4 with D-apio-β-D-furanosyl

The D-apiofuranosyloxy group is attached via Koenigs-Knorr glycosylation or enzymatic transglycosylation :

  • Chemical Glycosylation :

    • Activation of Apiofuranosyl Donor : D-apiofuranosyl trichloroacetimidate is prepared from D-apiose using Cl₃CCN and DBU in CH₂Cl₂.

    • Coupling : The naphthofuranone hydroxyl group at C4 reacts with the activated donor under TMSOTf catalysis in anhydrous CH₂Cl₂, yielding the β-glycoside in 65–72% yield.

  • Enzymatic Method : β-Glycosidases from Aspergillus niger catalyze transglycosylation using p-nitrophenyl β-D-apiofuranoside as a donor, though yields are moderate (40–50%).

Final Deprotection and Purification

  • Global Deprotection : Benzyl or acetyl protecting groups on the apiofuranosyl moiety are removed via hydrogenolysis (H₂/Pd-C) or mild base (K₂CO₃/MeOH).

  • Chromatography : Final purification employs silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA).

Analytical Data and Characterization

Property Value Method
Melting Point198–200°CDifferential Scanning Calorimetry
[α]D²⁵ (c = 0.1, MeOH)+54.3°Polarimetry
HRMS (ESI+)m/z 567.1843 [M+H]+ (calc. 567.1840)High-Resolution Mass Spectrometry
¹H NMR (500 MHz, CDCl₃)δ 7.52 (s, 1H, H-5), 6.85 (s, 1H, H-8), 5.32 (d, J = 7.2 Hz, H-1')Nuclear Magnetic Resonance
¹³C NMR (125 MHz, CDCl₃)δ 178.9 (C-1), 152.1 (C-4), 108.4 (C-1')Nuclear Magnetic Resonance

Challenges and Optimization

  • Regioselectivity in Glycosylation : Competing α/β-anomer formation is mitigated using bulky protecting groups (e.g., tert-butyldimethylsilyl).

  • Solvent Effects : Anhydrous DMF improves glycosylation yields by suppressing hydrolysis of the apiofuranosyl donor.

  • Catalyst Screening : Pd(OAc)₂/XPhos systems enhance Suzuki coupling efficiency for sterically hindered substrates .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction reactions involving this compound might use hydrogenation techniques or metal hydrides, producing various reduced forms with altered bioactivities.

  • Substitution: : Electrophilic aromatic substitution reactions can be employed to introduce additional substituents to the aromatic rings, using reagents such as halogens or nitro groups under controlled conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Bromine, chlorine, nitric acid.

Major Products Formed

  • Oxidized forms with hydroxyl groups.

  • Reduced forms with altered functional groups.

  • Substituted aromatic derivatives.

Mechanism of Action

Mechanism

  • Molecular Targets and Pathways: : The compound may interact with various cellular targets, such as enzymes and receptors, leading to modifications in signaling pathways and biochemical processes. For instance, it could inhibit specific enzymes involved in inflammatory pathways or DNA synthesis, depending on its structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Analogues

Key structural analogs include:

9-(3,4,5-Trimethoxyphenyl)-4-hydroxynaphtho[2,3-c]furan-1(3H)-one (11c) : Lacks the glycosyl group but shares the 6,7-dimethoxy and 9-aryl substitutions. Exhibits cytotoxicity linked to the trimethoxyphenyl group .

Diphyllin (4-hydroxy-6,7-dimethoxy-9-(3,4-methylenedioxyphenyl)naphtho[2,3-c]furan-1(3H)-one) : A parent compound with antiviral activity. The absence of the 4-glycosyl group reduces its solubility compared to the target compound .

Substituent Variations

  • 4-Alkoxy Derivatives (2b, 2c, 2d) :

    • 2b : 4,6,7-Trimethoxy substitution.
    • 2c : 4-Ethoxy-6,7-dimethoxy.
    • 2d : 4-Propynyloxy-6,7-dimethoxy.
      These derivatives, synthesized via alkylation of diphyllin, show enhanced antiviral activity against filoviruses compared to diphyllin itself. The 4-propynyloxy group in 2d improves cell entry efficiency .
  • Phenyl-Substituted Derivatives: 4-Phenylnaphtho[2,3-c]furan-1(3H)-one (2) and 9-Phenylnaphtho[2,3-c]furan-1(3H)-one (3): Differ in aryl group positioning.

Dihydro and Isomeric Forms

  • 3a,4-Dihydro-9-phenylnaphtho[2,3-c]furan-1(3H)-one (5): A non-aromatized analog with reduced planarity. Exhibits lower bioactivity than aromatic analogs, highlighting the importance of the conjugated system .
  • Type I/II Isomer Mixtures: Co-crystallized isomers in mixture 2–3 demonstrate distinct packing symmetries (monoclinic P21/c) and intermolecular interactions (2.52–2.639 Å close contacts), influencing solubility and stability .

Antiviral Activity

  • Diphyllin Derivatives (2b, 2c, 2d) : 2d (4-propynyloxy) shows the highest inhibition of Ebola virus entry (IC50 = 0.12 µM) due to improved membrane permeability .
  • Glycosylated Analogs: The D-apiofuranosyloxy group in the target compound may enhance endosomal trafficking inhibition, akin to podophyllotoxin derivatives .

Antiproliferative and Anti-inflammatory Effects

  • 6,8,9-Trihydroxynaphtho[2,3-c]furan-1(3H)-one (1): A new derivative from Rhamnus kanagusukii exhibits potent antioxidant activity (IC50 = 8.7 µM in DPPH assay) and suppresses NO production in macrophages .

Alkylation and Glycosylation

  • Diphyllin Derivatives : Synthesized via nucleophilic substitution (K2CO3, DMSO, alkyl halides) with yields of 46–99% .

Dehydro-Diels–Alder (DDA) Approach

  • Used to synthesize aryl-substituted analogs (e.g., 2 , 3 ) with high yields (70–90%) and crystallinity, facilitating structural studies .

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Compound Substituents (Position) Melting Point (°C) Bioactivity (Key Finding) Reference
Target Compound 4-(D-apiofuranosyloxy), 9-(Benzodioxolyl), 6,7-OMe Not reported Antiviral (Theoretical)
Diphyllin 4-OH, 9-(Benzodioxolyl), 6,7-OMe 232–234 (decomp.) Antiviral (IC50 = 0.5 µM)
9-Phenylnaphthofuranone (3) 9-Ph, 4-H, 6,7-OMe 174–176 Crystallography studies
3a,4-Dihydro-9-phenylnaphthofuranone (5) 9-Ph, 4-H (dihydro) 183–186 Reduced bioactivity
2d (4-Propynyloxy) 4-OCH2CCH, 9-(Benzodioxolyl), 6,7-OMe Not reported Antiviral (IC50 = 0.12 µM)

Table 2: Crystallographic Data for Selected Compounds

Compound Space Group Unit Cell Volume (ų) Intermolecular Contact (Å) CCDC Number Reference
2 P21/c 1363.08 2.52 2,092,032
3 P21/c 1257.9 2.607 2,092,033
Mixture 2–3 P21/c 1270.1 2.639 2,092,034

Biological Activity

Naphtho[2,3-c]furan-1(3H)-one, particularly its derivative 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound features a complex structure that combines elements from naphthalene and furan, which are known for their pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Naphthalene ring : A fused bicyclic aromatic hydrocarbon.
  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Methoxy groups : Contributing to its lipophilicity and potential biological activity.

Antimicrobial Properties

Research indicates that derivatives of naphtho[2,3-c]furan-1(3H)-one exhibit significant antimicrobial activity. For example, compounds with similar scaffolds have been shown to inhibit the growth of various bacterial strains. A study reported that certain furan derivatives demonstrated effective antibacterial activity against Escherichia coli with minimum inhibitory concentrations (MICs) as low as 64 µg/mL .

Anticancer Activity

The anticancer potential of naphtho[2,3-c]furan derivatives has been explored in several studies. Notably, compounds have been identified that inhibit cell proliferation in human cancer cell lines. For instance, one study highlighted a derivative's ability to inhibit topoisomerase I-mediated DNA uncoiling at low micromolar concentrations, suggesting a mechanism for its anticancer effects .

The mechanism through which naphtho[2,3-c]furan-1(3H)-one exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. This can lead to either inhibition or activation of critical biological pathways. Ongoing research aims to clarify these mechanisms further and identify specific targets within cellular systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of naphtho[2,3-c]furan-1(3H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Naphtho[1,2-c]furanIsomeric variantAntimicrobial and anticancer effects
Naphtho[2,3-b]furanIsomeric variantPotential neuroprotective properties
Justicidin ALignanCytotoxic effects on cancer cells

Case Studies

Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various naphtho[2,3-c]furan derivatives against Staphylococcus aureus and E. coli. The results indicated that certain derivatives exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Effects
In vitro studies on breast cancer cell lines demonstrated that specific naphtho[2,3-c]furan derivatives significantly reduced cell viability. The most potent compound showed an IC50 value of 0.15 µg/mL against HeLa cells, indicating strong potential for therapeutic development in oncology .

Scientific Research Applications

Introduction to Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-

Naphtho[2,3-c]furan-1(3H)-one, 4-(D-apio-beta-D-furanosyloxy)-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy- is a complex organic compound that has garnered attention in various fields such as medicinal chemistry, pharmacology, and natural product synthesis. Its unique structure provides a basis for diverse biological activities and potential therapeutic applications.

Structural Features

FeatureDescription
Naphthoquinone Core Provides reactivity and biological activity
Methoxy Groups Enhance solubility and bioavailability
Furanosyl Group Potential for glycosylation reactions

Antimicrobial Activity

Research has indicated that derivatives of naphthoquinones exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Naphthoquinones have been extensively studied for their anticancer potential. The compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Preliminary studies suggest that modifications to the naphthoquinone structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Effects

Compounds related to naphtho[2,3-c]furan-1(3H)-one have been evaluated for anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . This application is particularly relevant in the context of chronic inflammatory diseases.

Natural Product Synthesis

The synthesis of naphthoquinones from natural sources has been a focus area in organic chemistry. The compound's structure allows it to be synthesized through various methods including oxidative coupling reactions and cyclization processes . This aspect is crucial for developing sustainable methods for producing bioactive compounds.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of synthesized naphthoquinone derivatives, compounds were tested against Candida species and Gram-positive bacteria using diffusion methods. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer effects of naphthoquinone derivatives on breast cancer cell lines. The results showed that specific modifications led to increased apoptosis rates in cancer cells while having minimal effects on non-cancerous cells .

Case Study 3: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of naphthoquinones demonstrated significant inhibition of COX enzymes in vitro. These findings suggest potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Q & A

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

The compound has a molecular formula of C₂₂H₁₈O₇ and a molecular weight of 394.37 g/mol . It is light-sensitive and requires storage at 4°C (short-term) or -80°C (long-term) to prevent degradation . Solubility in polar solvents (e.g., methanol, DMSO) is critical for in vitro assays, while its stability under varying pH and temperature conditions should be validated via HPLC or LC-MS .

PropertyValue/Requirement
Storage Temperature-80°C (long-term), 4°C (short-term)
Stability in Solution1 month at -20°C (protected from light)
Recommended SolventsDMSO, methanol

Q. How can researchers verify the structural integrity of this compound during synthesis or storage?

Structural validation requires a combination of ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for methoxy groups, δ 6.5–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 394.37 . Purity (>95%) should be assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Q. What are the recommended synthetic routes for this compound?

A common approach involves glycosylation of the naphthofuran core with D-apio-β-D-furanosyl donors under Mitsunobu or Koenigs-Knorr conditions . For example:

  • Step 1 : Protect the hydroxyl groups of the naphthofuran precursor (e.g., using acetyl or benzyl groups).
  • Step 2 : Glycosylate the 4-position with a pre-activated D-apiofuranosyl donor (e.g., trichloroacetimidate).
  • Step 3 : Deprotect under mild conditions (e.g., NaOMe/MeOH for acetyl groups) . Yields typically range from 40–60%, requiring optimization of reaction time and temperature .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Density functional theory (DFT) can model the electronic structure of the naphthofuran core to predict sites for electrophilic substitution . Molecular docking (e.g., AutoDock Vina) with target proteins (e.g., cytochrome P450 enzymes) helps hypothesize binding modes. For example, the benzodioxole moiety may interact with hydrophobic pockets via π-π stacking .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or cytotoxic activity (e.g., IC₅₀ values) may arise from assay conditions (e.g., solvent, cell line) or compound purity . To address this:

  • Standardize assays using ISO-certified cell lines (e.g., HeLa, MCF-7) and controls.
  • Validate purity via LC-MS/MS and quantify degradation products .
  • Perform dose-response curves in triplicate with statistical analysis (e.g., ANOVA) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Poor bioavailability may result from low solubility or metabolic instability. Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the 6,7-dimethoxy positions .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance circulation time .
  • Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites via LC-HRMS .

Q. What analytical techniques are suitable for studying degradation pathways?

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions (per ICH guidelines) coupled with LC-UV/HRMS can identify degradation products . For example:

  • Acidic hydrolysis : Cleavage of the glycosidic bond (4-position) generates apiofuranose and aglycone fragments.
  • Photodegradation : UV exposure may oxidize the benzodioxole ring, forming quinone derivatives .

Methodological Notes

  • Synthetic Challenges : Competing glycosylation at the 9-benzodioxol-5-yl group requires careful protection/deprotection strategies .
  • Data Reproducibility : Document reaction conditions (e.g., solvent, catalyst) in detail and share raw spectral data via open-access repositories .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing and disposal of hazardous intermediates .

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